2-(4-Bromophenyl)-1,3-thiazol-4-amine
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Overview
Description
2-(4-Bromophenyl)-1,3-thiazol-4-amine is a heterocyclic organic compound that contains a thiazole ring substituted with a bromophenyl group. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The thiazole ring is known for its presence in various biologically active molecules, making this compound a valuable compound for research and development.
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors involved in cellular processes .
Mode of Action
It’s known that thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Related compounds have been shown to interfere with the synthesis of bacterial lipids, which could potentially disrupt cellular function and growth .
Result of Action
Similar compounds have been found to exhibit antimicrobial and anticancer activities, suggesting that they may induce cell death or inhibit cell proliferation .
Biochemical Analysis
Cellular Effects
Some studies suggest that thiazole derivatives can have significant effects on cellular processes . For instance, they may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Future studies should aim to investigate the threshold effects, as well as any toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1,3-thiazol-4-amine typically involves the formation of the thiazole ring followed by the introduction of the bromophenyl group. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For instance, 4-bromoacetophenone can be reacted with thiourea under acidic conditions to form the desired thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1,3-thiazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are employed in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of various substituted thiazoles.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Coupling: Biaryl derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-1,3-thiazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Similar structure but with the bromine atom on a different position of the thiazole ring.
2-(4-Chlorophenyl)-1,3-thiazol-4-amine: Chlorine atom instead of bromine.
2-(4-Methylphenyl)-1,3-thiazol-4-amine: Methyl group instead of bromine.
Uniqueness
2-(4-Bromophenyl)-1,3-thiazol-4-amine is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse compounds. Its biological activities, particularly its anticancer and antimicrobial properties, also distinguish it from other similar compounds .
Properties
IUPAC Name |
2-(4-bromophenyl)-1,3-thiazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)9-12-8(11)5-13-9/h1-5H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEXOWOQJNGWHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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